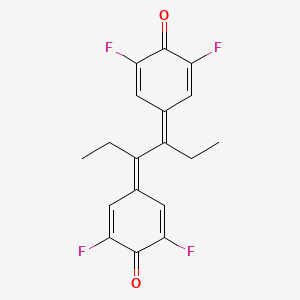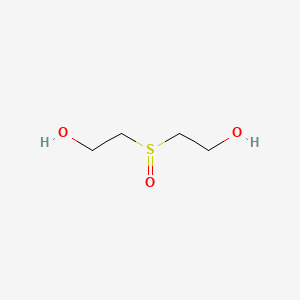
2,2'-亚磺酰二乙醇
描述
2,2'-Sulfinyldiethanol, also known as 2,2'-Sulfinyldiethanol, is a useful research compound. Its molecular formula is C4H10O3S and its molecular weight is 138.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Sulfinyldiethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Sulfinyldiethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Sulfinyldiethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学战剂检测
2,2'-亚磺酰二乙醇是2,2'-硫代二乙醇(二硫醇)的亚砜类似物,是芥子气水解的主要分解产物 . 它可用于通过高效液相色谱法检测环境水体中这些化合物 .
环境监测
该化合物可用于环境监测,因为它是一种化学战剂芥子气的分解产物 . 它在水体中的存在可能表明使用或处理了此类物质 .
氧化过程研究
2,2'-亚磺酰二乙醇是通过2,2'-硫代二乙醇在水中的氧化形成的 . 研究该过程可以深入了解类似化合物在环境中的行为和归宿 .
光催化研究
该化合物可用于研究光催化反应 . 可以研究其在阳光照射下的转化,以了解此类反应的机理 .
分析方法开发
2,2'-亚磺酰二乙醇可用于开发和测试新的分析方法 . 例如,它已用于开发一种用于检测痕量某些化合物的的高效液相色谱法 .
化学防御研究
该化合物已用于中国人民解放军化学防御研究所进行的研究 . 可用资料中未详细说明此项研究的具体内容。
安全和危害
The safety data sheet for 2,2’-Sulfonyldiethanol solution indicates that it is classified as a respiratory sensitizer (Resp. Sens. 1) under the GHS classification . The hazard statements include H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P342 + P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician) .
作用机制
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
生化分析
Biochemical Properties
2,2’-Sulfinyldiethanol plays a significant role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can alter the oxidation state of the enzyme or substrate involved. This compound’s ability to donate electrons makes it valuable in biochemical pathways that require reduction reactions .
Cellular Effects
2,2’-Sulfinyldiethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2,2’-Sulfinyldiethanol can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins . Additionally, its impact on cellular metabolism includes influencing the balance between oxidative and reductive states within the cell .
Molecular Mechanism
At the molecular level, 2,2’-Sulfinyldiethanol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain oxidases by binding to their active sites, preventing the oxidation of substrates. Conversely, it can activate reductases by providing the necessary electrons for reduction reactions. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2,2’-Sulfinyldiethanol can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that 2,2’-Sulfinyldiethanol remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature variations. Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’-Sulfinyldiethanol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, at high doses, 2,2’-Sulfinyldiethanol has been observed to cause oxidative stress in animal tissues, leading to potential toxic effects. Threshold effects are also noted, where a specific dosage level must be reached before any noticeable impact is observed .
Metabolic Pathways
2,2’-Sulfinyldiethanol is involved in several metabolic pathways. It interacts with enzymes such as sulfoxide reductases, which facilitate its conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, 2,2’-Sulfinyldiethanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability where needed. The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to more pronounced biochemical effects .
Subcellular Localization
2,2’-Sulfinyldiethanol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications may direct 2,2’-Sulfinyldiethanol to specific organelles, where it can exert its effects more efficiently .
属性
IUPAC Name |
2-(2-hydroxyethylsulfinyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPPUVICXLDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184862 | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-45-8 | |
| Record name | Thiodiglycol sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-sulfinylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethanesulfinyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2'-Sulfinyldiethanol detected and quantified in environmental samples?
A1: A highly sensitive method employing High Performance Liquid Chromatography (HPLC) has been developed to detect and quantify trace amounts of 2,2'-Sulfinyldiethanol (TDGO), along with its precursor 2,2'-Thiodiethanol (TDG) and oxidation product 2,2'-Sulfonyldiethanol (TDGO2), in water samples. [] This method utilizes an ion-exclusion column and an isocratic mobile phase of 100 mM perchloric acid. Detection is achieved through ultraviolet (UV) absorbance at 208 nm and pulsed amperometric detection (PAD). The PAD method employs a platinum working electrode with specific sampling, cleaning, and regenerating potentials. This approach enables the detection of TDGO in environmental waters at concentrations as low as 40-80 ng. []
Q2: Can you elaborate on the formation of 2,2'-Sulfinyldiethanol from 2,2'-Thiodiethanol?
A2: 2,2'-Sulfinyldiethanol (TDGO) is formed through the gradual oxidation of 2,2'-Thiodiethanol (TDG) in aqueous environments. [] While water alone facilitates this oxidation, the presence of sunlight can further oxidize TDGO to 2,2'-Sulfonyldiethanol (TDGO2). [] This stepwise oxidation highlights the environmental persistence and transformation pathways of TDG and its oxidized derivatives.
Q3: What insights do we have into the coordination chemistry of 2,2'-Sulfinyldiethanol?
A3: Research indicates that 2,2'-Sulfinyldiethanol can act as a ligand in coordination complexes. Studies have explored its interaction with metal ions like cobalt(II) and palladium(II). [] Additionally, 2,2'-Sulfinyldiethanol forms complexes with first-row transition metal(II) perchlorates. [] This coordination behavior is likely influenced by the presence of oxygen and sulfur donor atoms within the 2,2'-Sulfinyldiethanol molecule.
Q4: Are there any known reactions of 2,2'-Thiodiethanol that produce 2,2'-Sulfinyldiethanol?
A4: The reaction of 2,2'-Thiodiethanol with Chloramine-T (sodium N-Chlorotoluene-p-sulfonamide) yields 2,2'-Sulfinyldiethanol as one of the products. [] This reaction also produces 2,2'-(p-Tolylsulfonylimino-λ4-sulfanyl)diethanol monohydrate. [] The crystal and molecular structures of both products were determined, offering valuable insights into the reaction mechanism and the structural characteristics of 2,2'-Sulfinyldiethanol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


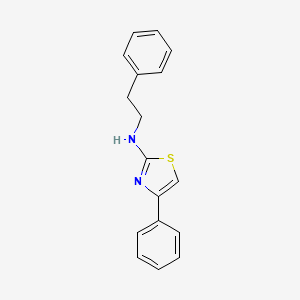


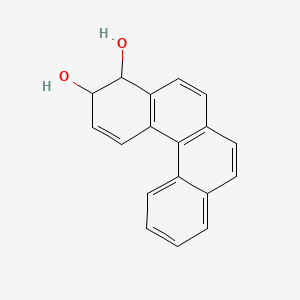
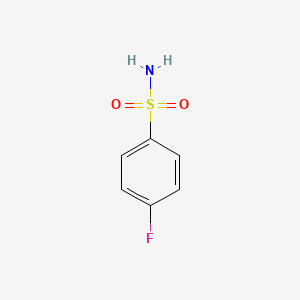



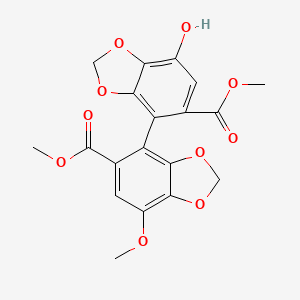
![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)
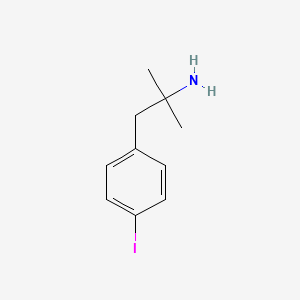
![(15S,16R,18S)-16-[(Dimethylamino)methyl]-16-hydroxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1215363.png)
